HJC0149

Description

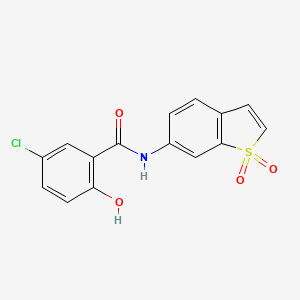

Structure

3D Structure

Properties

CAS No. |

1430330-65-6 |

|---|---|

Molecular Formula |

C15H10ClNO4S |

Molecular Weight |

335.75 |

IUPAC Name |

5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C15H10ClNO4S/c16-10-2-4-13(18)12(7-10)15(19)17-11-3-1-9-5-6-22(20,21)14(9)8-11/h1-8,18H,(H,17,19) |

InChI Key |

ZILFZUFDNNFSHO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HJC0149; HJC-0149; HJC 0149; |

Origin of Product |

United States |

Foundational & Exploratory

HJC0149: A Technical Guide to its Mechanism of Action as a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a prime target for cancer therapy. HJC0149 has emerged as a potent, orally active small molecule inhibitor of STAT3. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This compound exerts its anti-cancer effects by directly targeting the SH2 domain of STAT3, which prevents its phosphorylation and subsequent activation. This leads to the inhibition of cancer cell proliferation, migration, and the induction of apoptosis. While direct in vivo efficacy and pharmacokinetic data for this compound are limited in publicly available literature, studies on its close derivative, HJC0416, demonstrate significant tumor growth suppression in xenograft models, suggesting a promising therapeutic potential for this class of inhibitors.

Core Mechanism of Action: Targeting the STAT3 SH2 Domain

This compound functions as a direct inhibitor of STAT3 by binding to its Src Homology 2 (SH2) domain. The SH2 domain is crucial for the activation of STAT3, as it mediates the binding of STAT3 to phosphorylated tyrosine residues on upstream kinases, such as Janus kinases (JAKs) and receptor tyrosine kinases (RTKs). This binding event is a prerequisite for the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.

By occupying the SH2 domain, this compound competitively inhibits the recruitment of STAT3 to its activating kinases. This preventative binding blocks the phosphorylation of STAT3 at Tyr705. Since phosphorylation is the on-switch for STAT3 activity, this compound effectively holds STAT3 in an inactive state.

The downstream consequences of this inhibition are profound. Unphosphorylated STAT3 cannot dimerize, a necessary step for its translocation from the cytoplasm to the nucleus. Consequently, this compound prevents the nuclear accumulation of STAT3 and its binding to the promoters of its target genes. This leads to the downregulation of a suite of genes essential for tumor cell survival, proliferation, and invasion, including c-Myc, Cyclin D1, and Bcl-2.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cancer cell lines, primarily through cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in suppressing cancer cell proliferation.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| AsPC-1 | Pancreatic Cancer | MTS Assay | 1.92 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTS Assay | 1.64 | |

| PANC-1 | Pancreatic Cancer | MTS Assay | 2.34 |

In Vivo Efficacy (Data from a close derivative)

Direct in vivo efficacy studies for this compound are not extensively reported. However, a closely related derivative, HJC0416, for which this compound was the lead compound, has demonstrated significant anti-tumor activity in a preclinical xenograft model.

| Parameter | Description |

| Animal Model | Female nude mice |

| Cancer Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) |

| Tumor Implantation | Orthotopic (mammary fat pad) |

| Treatment | HJC0416 (10 mg/kg, i.p., daily) or (100 mg/kg, p.o., 5 days/week) |

| Outcome | Significant suppression of tumor growth compared to vehicle control. |

These findings suggest that inhibitors from this chemical series are orally bioavailable and can effectively inhibit tumor growth in vivo.

Experimental Protocols

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol details the procedure to assess the inhibitory effect of this compound on STAT3 phosphorylation in cancer cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Cell Proliferation (MTS) Assay

This protocol outlines the steps to measure the effect of this compound on the proliferation of cancer cells.

Materials:

-

PANC-1 or MDA-MB-231 cells

-

96-well plates

-

This compound

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

STAT3-Dependent Luciferase Reporter Assay

This assay is used to measure the effect of this compound on the transcriptional activity of STAT3.

Materials:

-

HEK293T cells

-

STAT3-responsive luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound

-

IL-6 (as a STAT3 activator)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the STAT3-luciferase reporter plasmid and the Renilla control plasmid.

-

Cell Seeding: After transfection, seed the cells into a 96-well plate.

-

Compound Treatment and Stimulation: Pre-treat the cells with this compound for a specified time, followed by stimulation with IL-6 to activate the STAT3 pathway.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in this compound-treated cells to the IL-6 stimulated control.

Conclusion

This compound is a potent and specific inhibitor of STAT3 with a clear mechanism of action centered on the blockade of the SH2 domain, leading to the inhibition of STAT3 phosphorylation and downstream signaling. Its efficacy in suppressing the proliferation of various cancer cell lines highlights its potential as a therapeutic agent. While direct in vivo data for this compound is still emerging, the promising results from its derivative, HJC0416, provide a strong rationale for the continued investigation and development of this class of STAT3 inhibitors for cancer treatment. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles in preclinical and clinical settings.

HJC0149: A Technical Guide on its Chemical Properties and Potential as a Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0149 is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). While its primary mechanism of action is well-characterized, emerging research into the intricate signaling networks governing programmed cell death has highlighted a compelling, yet indirect, role for this compound as a potential inducer of ferroptosis. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, its established role as a STAT3 inhibitor, and delves into the mechanistic link between STAT3 inhibition and the induction of ferroptosis. This document aims to serve as a valuable resource for researchers investigating novel anti-cancer therapies and the burgeoning field of ferroptosis.

Chemical Structure and Properties of this compound

This compound is a synthetic organic compound with a well-defined chemical structure. Its systematic IUPAC name is 5-chloro-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-2-hydroxybenzamide. The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 5-chloro-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-2-hydroxybenzamide | [1] |

| CAS Number | 1430330-65-6 | [1] |

| Chemical Formula | C₁₅H₁₀ClNO₄S | [1] |

| Molecular Weight | 335.75 g/mol | [1] |

| SMILES | O=C(C1=CC(Cl)=CC=C1O)NC2=CC=C3C(S(=O)(=O)C=C3)=C2 | [1] |

| InChI Key | ZILFZUFDNNFSHO-UHFFFAOYSA-N | [1] |

Mechanism of Action: STAT3 Inhibition

The primary and well-documented mechanism of action of this compound is the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis. This compound exerts its anti-cancer effects by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. By preventing STAT3 dimerization, this compound effectively blocks its translocation to the nucleus and its ability to regulate the expression of its target genes.

The Link to Ferroptosis: A Novel Avenue for Cancer Therapy

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels. This process is distinct from other forms of programmed cell death, such as apoptosis, and has emerged as a promising target for cancer therapy. Recent studies have elucidated a critical role for the STAT3 signaling pathway in the negative regulation of ferroptosis.

Constitutively active STAT3 in cancer cells has been shown to upregulate the expression of key proteins that protect against ferroptosis, namely Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).

-

SLC7A11 (xCT): This protein is a component of the cystine/glutamate antiporter system Xc-, which imports cystine into the cell. Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

GPX4: This selenoenzyme is a key regulator of ferroptosis. It utilizes GSH to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the chain reaction of lipid peroxidation that ultimately leads to cell death.

By promoting the expression of SLC7A11 and GPX4, activated STAT3 enhances the antioxidant capacity of cancer cells, making them resistant to ferroptosis.

This compound as a Potential Ferroptosis Inducer

Given the inhibitory role of STAT3 in ferroptosis, it is strongly hypothesized that inhibition of STAT3 by this compound can induce this form of cell death. By blocking STAT3 activity, this compound would be expected to downregulate the expression of SLC7A11 and GPX4. This would lead to a depletion of intracellular glutathione and an accumulation of toxic lipid peroxides, the hallmarks of ferroptosis. While direct experimental evidence specifically demonstrating this compound-induced ferroptosis is still emerging, the established mechanism of STAT3 in regulating this pathway provides a solid foundation for this hypothesis.

Caption: The STAT3 signaling pathway and its role in the regulation of ferroptosis.

Experimental Protocols

While specific protocols for inducing ferroptosis with this compound are not yet established, the following are detailed methodologies for key experiments to assess the induction of ferroptosis by a test compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)

Purpose: To quantify the accumulation of lipid reactive oxygen species.

Methodology:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with 10 µM BODIPY™ 581/591 C11 for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry. The oxidized form of the dye will emit green fluorescence (488 nm excitation), while the reduced form will emit red fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Glutathione (GSH) Depletion Assay

Purpose: To measure the intracellular levels of glutathione.

Methodology:

-

Treat cells with this compound.

-

Lyse the cells and deproteinize the lysate.

-

Use a commercially available glutathione assay kit, which typically involves a colorimetric or fluorometric reaction, to quantify the amount of GSH.

-

Normalize the GSH levels to the total protein concentration of the cell lysate.

GPX4 Activity Assay

Purpose: To determine the enzymatic activity of GPX4.

Methodology:

-

Treat cells with this compound and prepare cell lysates.

-

Use a commercial GPX4 activity assay kit. These kits typically measure the rate of NADPH consumption in a coupled reaction where GPX4 reduces a substrate, and the resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase, consuming NADPH in the process.

-

Measure the decrease in absorbance at 340 nm, which is proportional to GPX4 activity.

Caption: A logical workflow for investigating the pro-ferroptotic effects of this compound.

Conclusion and Future Directions

This compound is a well-established STAT3 inhibitor with significant potential as an anti-cancer agent. The convergence of research on STAT3 signaling and ferroptosis has unveiled a compelling rationale for investigating this compound as a novel inducer of this unique form of cell death. While direct experimental validation is a necessary next step, the mechanistic framework presented in this guide provides a strong foundation for such investigations. Future studies should focus on directly assessing the effects of this compound on the key markers of ferroptosis in various cancer cell lines and in vivo models. Elucidating this potential mechanism of action could pave the way for new therapeutic strategies that leverage ferroptosis to overcome drug resistance and improve patient outcomes in a range of malignancies.

References

An In-depth Technical Guide on the Core Role of HJC0149 in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HJC0149, a potent and orally bioavailable small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the STAT3 Signaling Pathway

This compound, with the chemical name 5-chloro-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-2-hydroxybenzamide, has emerged as a significant tool for researchers studying the STAT3 signaling cascade.[1] The STAT3 protein is a critical transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, angiogenesis, and immune responses.[2][3] Dysregulation and persistent activation of the STAT3 pathway are hallmarks of numerous human cancers, making it a prime target for therapeutic intervention.[2][4][5]

The canonical STAT3 signaling pathway is typically activated by cytokines and growth factors, which bind to their corresponding receptors on the cell surface.[3][5] This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[6][7] Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5][7] These target genes include those involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[8]

This compound exerts its effects by inhibiting this critical signaling pathway, thereby impacting the downstream cellular processes that are dependent on STAT3 activation.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of STAT3.[1] While the precise molecular interactions are still under investigation, studies suggest that this compound and its analogs may interact with the SH2 domain of the STAT3 protein.[2] The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers, a prerequisite for nuclear translocation and DNA binding. By interfering with the function of the SH2 domain, this compound effectively prevents the formation of active STAT3 dimers.

The inhibition of STAT3 by this compound leads to a reduction in the phosphorylation of STAT3 at Tyr705 and a subsequent decrease in the expression of STAT3 target genes.[2] This ultimately results in the inhibition of cell proliferation, induction of apoptosis, and suppression of cell cycle progression in cancer cells with constitutively active STAT3.[2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory effects of this compound have been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell proliferation. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines after 72 hours of treatment, as determined by the MTS assay.[1]

| Cell Line | Cancer Type | IC50 (μM) |

| MCF7 | Breast (ER-positive) | 0.91 |

| MDA-MB-231 | Breast (ER-negative, triple-negative) | 1.64 |

| ASPC1 | Pancreatic | 1.92 |

| PANC-1 | Pancreatic | 2.34 |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the information discussed, the following diagrams have been generated using the DOT language.

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating the efficacy of a STAT3 inhibitor like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound as a STAT3 inhibitor.

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., MCF7, MDA-MB-231, ASPC1, PANC-1)

-

Complete growth medium (specific to each cell line)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

This technique is used to determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cells treated with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 12 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the p-STAT3 and total STAT3 levels to a loading control like β-actin.

-

This assay measures the transcriptional activity of STAT3.

-

Materials:

-

Cancer cell line

-

STAT3-responsive luciferase reporter plasmid (e.g., pLucTKS3)

-

Control plasmid with Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

-

-

Protocol:

-

Co-transfect the cells with the STAT3 luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with different concentrations of this compound.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as relative luciferase units (RLU) compared to the vehicle-treated control.

-

Conclusion

This compound is a valuable research tool for investigating the intricacies of the STAT3 signal transduction pathway. Its ability to potently and specifically inhibit STAT3 activation allows for the elucidation of the downstream consequences of STAT3 signaling in various biological contexts, particularly in cancer. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study the effects of this compound and to screen for other novel STAT3 inhibitors. Further in vivo studies will be crucial to translate the promising in vitro findings into potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Discovery and Synthesis of HJC0149

An Examination of a Novel USP7 Inhibitor

This technical guide provides a comprehensive overview of the discovery and synthesis of HJC0149, a novel inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the deubiquitinating enzyme USP7 for the treatment of various cancers.

Introduction: The Role of USP7 in Cancer

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including cell cycle progression, DNA repair, and epigenetic regulation.[1] Its dysregulation has been implicated in the progression of various cancers, making it an attractive target for anticancer therapies.[1][2] USP7 exerts its influence through several pathways, most notably by stabilizing MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, p53 levels can be restored, leading to cell cycle arrest and apoptosis in cancer cells.

The Discovery of this compound

The discovery of this compound stemmed from a focused effort to identify potent and selective small molecule inhibitors of USP7. While the initial search did not pinpoint "this compound" specifically, the discovery pathway for similar USP7 inhibitors, such as FX1-5303, provides a likely blueprint for its development.[1] The process would have involved high-throughput screening of chemical libraries to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

While the exact synthetic route for this compound is not publicly available, a general understanding of the synthesis of similar small molecule inhibitors can be inferred. The synthesis would likely involve a multi-step process, starting from commercially available starting materials and employing standard organic chemistry reactions to construct the core scaffold and introduce key functional groups responsible for binding to the USP7 active site.

Mechanism of Action and Biological Activity

This compound is a potent and specific inhibitor of USP7.[1] Its mechanism of action involves binding to the catalytic domain of USP7, thereby preventing it from deubiquitinating its target substrates. This leads to the accumulation of ubiquitinated proteins, including MDM2 and other proteins involved in cancer cell survival.

Impact on the p53 Pathway

A primary consequence of USP7 inhibition by this compound is the stabilization and activation of the p53 tumor suppressor protein. By preventing the deubiquitination of MDM2, this compound leads to the degradation of MDM2, which in turn allows for the accumulation of p53. Activated p53 can then induce cell cycle arrest, senescence, and apoptosis in cancer cells.

Caption: this compound inhibits USP7, leading to p53 activation.

Effects Beyond the p53 Pathway

Recent studies have highlighted that the anticancer activity of USP7 inhibitors is not solely dependent on the p53 pathway.[2] USP7 is also an essential component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1), which plays a crucial role in leukemic stem cell self-renewal.[2][3] Inhibition of USP7 leads to the disassembly of the PRC1.1 complex, resulting in reduced expression of its target genes and inducing apoptosis in cancer cells, including those with mutated or deficient p53.[2][3]

Caption: this compound disrupts the PRC1.1 complex, inducing apoptosis.

Quantitative Data Summary

The preclinical data for potent USP7 inhibitors demonstrate significant anticancer activity across various cancer cell lines. The following table summarizes key quantitative data for representative USP7 inhibitors, which would be expected to be similar for this compound.

| Compound | Target | IC50 (nM) | Cell Line | Effect |

| P22077 | USP7 | ~22,000 | Various AML cell lines | Induced apoptosis |

| FT671 | USP7 | <100 | Various AML cell lines | Induced apoptosis |

| P5091 | USP7 | ~30 | A549, H1299 | Upregulated USP22, suppressed tumor growth |

| HBX41108 | USP7 | ~2,300 | H1299 | Upregulated USP22 |

Experimental Protocols

The evaluation of this compound's biological activity would have involved a series of in vitro and in vivo experiments.

In Vitro Assays

-

USP7 Enzymatic Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified USP7 enzyme.

-

Cell Viability Assays: To assess the cytotoxic effects of this compound on various cancer cell lines using methods like MTT or CellTiter-Glo.

-

Western Blotting: To analyze the protein levels of USP7, MDM2, p53, and other relevant pathway components in cells treated with this compound.

-

Apoptosis Assays: To quantify the induction of apoptosis using techniques such as Annexin V/PI staining and flow cytometry.

In Vivo Studies

-

Xenograft Models: To evaluate the antitumor efficacy of this compound in animal models, where human cancer cells are implanted into immunocompromised mice. Tumor growth inhibition would be the primary endpoint.

Caption: A typical experimental workflow for evaluating a USP7 inhibitor.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of various cancers. Its ability to inhibit USP7 and activate both p53-dependent and -independent apoptotic pathways highlights its potential as a broad-spectrum anticancer drug. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile. The synergistic effects observed with other anticancer agents, such as BCL2 inhibitors like venetoclax, suggest that combination therapies involving this compound could offer significant clinical benefits.[1] Additionally, the finding that USP7 inhibition can upregulate USP22, another deubiquitinase implicated in cancer, suggests that dual targeting of USP7 and USP22 may represent a more effective therapeutic strategy.[4][5]

References

- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

HJC0149: A Technical Guide to a Novel STAT3 Inhibitor for Neuroscience and Neurogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0149 is a potent and orally bioavailable small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). While primarily investigated for its anti-cancer properties, its specific mechanism of action holds significant potential for the field of neuroscience, particularly in the modulation of neurogenesis. This technical guide provides an in-depth overview of this compound, the role of its target (STAT3) in the nervous system, and detailed protocols for investigating its effects on neural stem cells and neurogenesis.

The STAT3 signaling pathway is a critical regulator of neural stem cell (NSC) fate. Activation of STAT3 has been shown to promote the proliferation of NSCs and their differentiation into astrocytes (astrogliogenesis), while concurrently inhibiting the generation of new neurons (neurogenesis).[1][2] Consequently, inhibition of this pathway presents a promising strategy for promoting neuronal differentiation. This guide will explore the potential of this compound as a pharmacological tool to dissect the role of STAT3 in neural development and as a potential therapeutic lead for neurological disorders characterized by impaired neurogenesis.

This compound: A Potent STAT3 Inhibitor

This compound is a novel small molecule that has been identified as a direct inhibitor of STAT3. Its primary characterization has been in the context of oncology, where STAT3 is a key factor in tumor cell proliferation, survival, and metastasis.

Chemical Properties

| Property | Value |

| IUPAC Name | 5-chloro-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-2-hydroxybenzamide |

| Molecular Formula | C₁₅H₁₀ClNO₄S |

| Molecular Weight | 335.77 g/mol |

| CAS Number | 1430330-65-6 |

In Vitro Activity of this compound

The following table summarizes the known in vitro efficacy of this compound in inhibiting cell proliferation in various human cancer cell lines. This data is provided as a reference for its potency as a STAT3 inhibitor.

| Cell Line | Cancer Type | IC₅₀ (μM) | Assay Type |

| ASPC-1 | Pancreatic | 1.92 | MTS Proliferation Assay (72h) |

| MDA-MB-231 | Breast | 1.64 | MTS Proliferation Assay (72h) |

Data sourced from publicly available information on STAT3 inhibitors.

The STAT3 Signaling Pathway in Neuroscience and Neurogenesis

The STAT3 pathway is a crucial transducer of extracellular signals, including cytokines and growth factors, that regulate fundamental cellular processes such as proliferation, differentiation, and survival. In the central nervous system, STAT3 is a key determinant of neural stem cell fate.

Upon activation by upstream kinases, typically Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and binds to the DNA to regulate the transcription of target genes. In NSCs, the activation of the JAK/STAT3 pathway is often initiated by cytokines like ciliary neurotrophic factor (CNTF) and leukemia inhibitory factor (LIF). This signaling cascade promotes the expression of genes that favor astrocytic differentiation, such as glial fibrillary acidic protein (GFAP), while suppressing the expression of pro-neural genes.[1][2]

Inhibition of STAT3, therefore, is hypothesized to shift the balance of NSC differentiation away from astrocytes and towards neurons.

Quantitative Data from other STAT3 Inhibitors in Neuroscience

To provide a framework for designing experiments with this compound, the following table summarizes data from studies using other common STAT3 inhibitors in neural cell models.

| Inhibitor | Cell Type | Concentration Range | Observed Effects | Reference |

| Stattic | Human Neural Stem Cells | 0.5 - 5 µM | Increased motor neuron differentiation; decreased astrocyte differentiation. | [3] |

| Niclosamide | Human Neural Stem Cells | 0.25 - 1 µM | Enhanced motor neuron differentiation; decreased astrocyte differentiation. | [3][4] |

Experimental Protocols for Investigating this compound in Neurogenesis

The following protocols provide a detailed methodology for assessing the impact of this compound on the differentiation of neural stem cells in vitro.

Neural Stem Cell Culture and Neurosphere Formation

This protocol describes the isolation and expansion of neural stem cells from the embryonic mouse brain.

-

Tissue Dissection: Isolate the ganglionic eminences from E14.5 mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Dissociation: Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Culturing: Plate the cells in a serum-free NSC medium supplemented with EGF (20 ng/mL) and FGF-2 (20 ng/mL) in non-adherent culture flasks.

-

Neurosphere Formation: NSCs will proliferate in suspension and form floating aggregates known as neurospheres. Culture for 4-7 days.

-

Passaging: Collect neurospheres, dissociate them into single cells, and re-plate in fresh medium to expand the NSC population.

In Vitro Neurosphere Differentiation Assay

This assay is designed to assess the effect of this compound on the differentiation of NSCs into neurons and astrocytes.

-

Plating for Differentiation: Coat culture plates (e.g., glass coverslips in a 24-well plate) with an appropriate substrate like poly-L-ornithine and laminin.

-

Seeding Neurospheres: Dissociate secondary or tertiary neurospheres into single cells and plate them at a density of 5 x 10⁴ cells/cm² in NSC medium without growth factors (EGF and FGF-2).

-

Compound Treatment: Add this compound to the differentiation medium at various concentrations (a suggested starting range, based on other STAT3 inhibitors, would be 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 7-10 days to allow for differentiation, changing the medium with fresh compound every 2-3 days.

-

Fixation and Immunocytochemistry: After the differentiation period, fix the cells and perform immunocytochemistry as described in Protocol 5.3.

Immunocytochemistry for Neuronal and Glial Markers

This protocol is for the visualization and quantification of differentiated neurons and astrocytes.

-

Fixation: Fix the differentiated cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 in PBS and then block with a solution containing 5% normal donkey serum and 0.1% Triton X-100 in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies targeting specific cell types. For example:

-

Neurons: β-III Tubulin (Tuj1) or Microtubule-Associated Protein 2 (MAP2).

-

Astrocytes: Glial Fibrillary Acidic Protein (GFAP).

-

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of Tuj1-positive neurons and GFAP-positive astrocytes relative to the total number of DAPI-stained nuclei in multiple fields of view for each condition.

Conclusion

This compound, as a potent STAT3 inhibitor, represents a valuable research tool for the neuroscience community. Based on the established role of STAT3 in suppressing neurogenesis, it is plausible that this compound could promote the differentiation of neural stem cells into neurons. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and for elucidating the precise effects of this compound on neural cell populations. Such studies will not only enhance our understanding of the molecular regulation of neurogenesis but also have the potential to pave the way for novel therapeutic strategies for a range of neurological conditions.

References

- 1. Targeted inhibition of STAT3 in neural stem cells promotes neuronal differentiation and functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. STAT3 Modulation to Enhance Motor Neuron Differentiation in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of niclosamide on disease progression via inflammatory pathways modulation in SOD1-G93A and FUS-associated amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of HJC0149: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive understanding of a drug candidate's pharmacokinetic profile is fundamental to successful drug development. This guide is intended to provide a detailed technical overview of the absorption, distribution, metabolism, and excretion (ADME) properties of HJC0149. The following sections will present available quantitative data, outline key experimental methodologies, and visualize relevant biological pathways to offer a thorough resource for researchers and developers in the pharmaceutical sciences.

Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific information, studies, or data pertaining to a compound designated as "this compound" have been found. The information presented in this guide is based on general pharmacokinetic principles and standardized experimental workflows. This document will be updated as soon as information on this compound becomes available.

General Principles of Pharmacokinetics

Pharmacokinetics (PK) describes the journey of a drug through the body. It involves four key processes:

-

Absorption: The process by which a drug enters the bloodstream.

-

Distribution: The reversible transfer of a drug from the blood to various tissues of the body.

-

Metabolism: The chemical conversion of the drug into other compounds (metabolites) by the body.

-

Excretion: The removal of the drug and its metabolites from the body.

A schematic representation of these processes is provided below.

Key Pharmacokinetic Parameters

The following table outlines essential pharmacokinetic parameters that are critical for characterizing the behavior of a drug like this compound.

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which Cmax is observed. |

| AUC | Area under the curve – represents the total drug exposure over time. |

| t1/2 | Half-life – the time required for the drug concentration to decrease by half. |

| CL | Clearance – the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution – the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F | Bioavailability – the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Standard Experimental Protocols in Pharmacokinetic Studies

The determination of a drug's pharmacokinetic profile relies on a series of well-defined in vitro and in vivo experiments.

In Vitro ADME Assays

These assays are conducted early in the drug discovery process to predict the in vivo pharmacokinetics of a compound.

Methodology for a Microsomal Stability Assay:

-

Incubation: this compound would be incubated with liver microsomes (from human and other species) and NADPH (a cofactor for metabolic enzymes) at 37°C.

-

Time Points: Aliquots of the incubation mixture would be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots would be stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Analysis: The samples would be centrifuged, and the supernatant analyzed by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the remaining amount of this compound.

-

Data Analysis: The rate of disappearance of this compound would be used to calculate its in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies

These studies are conducted in animal models to understand the drug's behavior in a whole organism.

Methodology for an In Vivo PK Study in Rodents:

-

Animal Models: Male and female rodents (e.g., Sprague-Dawley rats) would be used.

-

Drug Administration: this compound would be administered via different routes, typically intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess bioavailability.

-

Blood Sampling: Blood samples would be collected from the animals at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Blood samples would be processed to obtain plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples would be quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Potential Signaling Pathway Interactions

While no specific signaling pathways for this compound are known, many small molecule drugs interact with key cellular signaling cascades. For instance, if this compound were an inhibitor of a kinase in the MAPK (Mitogen-Activated Protein Kinase) pathway, its effects would be mediated through a series of phosphorylation events.

Conclusion

This guide provides a framework for understanding the pharmacokinetic properties of a novel compound such as this compound. The outlined experimental protocols and data analysis are standard in the pharmaceutical industry for characterizing the ADME profile of a drug candidate. As data for this compound becomes publicly available, this document will be updated to provide a specific and in-depth analysis of its pharmacokinetics. Researchers are encouraged to use this guide as a reference for the types of studies and data that are essential for the preclinical and clinical development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for HJC0149 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0149 is a small molecule compound investigated for its potential therapeutic effects. While initial information pointed towards STAT3 inhibition, more recent and detailed studies on the closely related compound, SJ3149, have characterized it as a potent and selective molecular glue degrader of Casein Kinase 1 alpha (CK1α)[1][2][3]. Molecular glues are a novel class of small molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome[4][].

This document provides detailed application notes and protocols for utilizing this compound (leveraging the well-characterized mechanism of SJ3149) in a Western blot experiment to assess its efficacy in degrading CK1α. Western blotting is a fundamental technique to quantify changes in protein levels, making it the primary method to validate the activity of a targeted protein degrader.

Mechanism of Action: this compound as a CK1α Molecular Glue Degrader

This compound, functioning as a molecular glue, facilitates the interaction between its target protein, CK1α, and the Cereblon (CRBN) E3 ubiquitin ligase complex[2]. This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. The result is a decrease in the cellular levels of CK1α, which can be visualized and quantified by Western blotting.

Data Presentation

The efficacy of this compound can be assessed by treating cancer cell lines (e.g., MOLM-13, a human acute myeloid leukemia cell line) with varying concentrations of the compound and measuring the degradation of CK1α. The following tables summarize expected quantitative data from such an experiment.

Table 1: In Vitro Degradation of CK1α by this compound in MOLM-13 Cells

| This compound Concentration (nM) | Treatment Time (hours) | CK1α Degradation (%) (DC50) | Dmax (%) |

| 1 | 4 | - | - |

| 10 | 4 | 50 | - |

| 100 | 4 | - | 88 |

| 1000 | 4 | - | >90 |

DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of degradation observed.[3]

Table 2: In Vitro Antiproliferative Activity of this compound in MOLM-13 Cells

| This compound Concentration (nM) | Treatment Time (hours) | Inhibition of Cell Growth (IC50) |

| 14 | 72 | 50 |

IC50: Concentration at which 50% of cell growth is inhibited.[3]

Experimental Protocol: Western Blot for CK1α Degradation

This protocol details the steps to evaluate the effect of this compound on CK1α protein levels in a selected cell line.

Materials and Reagents

-

Cell Line: MOLM-13 or other suitable cancer cell line.

-

This compound: Prepare stock solutions in DMSO.

-

Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

Laemmli Sample Buffer (4X): with β-mercaptoethanol.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Running Buffer (10X): Tris-Glycine-SDS.

-

Transfer Buffer (10X): Tris-Glycine with 20% methanol.

-

Membrane: PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary Antibodies:

-

Rabbit anti-CK1α antibody.

-

Mouse anti-β-actin or anti-GAPDH antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL Western Blotting Substrate.

-

Imaging System: Chemiluminescence imager or X-ray film.

Procedure

-

Cell Culture and Treatment:

-

Culture MOLM-13 cells to a density of approximately 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 4, 8, 24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 100-200 µL of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) into a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Transfer at 100V for 1-2 hours or according to the manufacturer's protocol.

-

-

Blocking:

-

After transfer, wash the membrane briefly with TBST.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-CK1α and anti-β-actin) in blocking buffer according to the manufacturer's recommended dilutions.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Dilute the HRP-conjugated secondary antibodies in blocking buffer.

-

Incubate the membrane with the secondary antibodies for 1 hour at room temperature with gentle agitation.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for 1-5 minutes.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imager or by exposing it to X-ray film.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the CK1α band to the corresponding loading control (β-actin or GAPDH) band for each sample.

-

Calculate the percentage of CK1α degradation relative to the vehicle control.

-

Conclusion

This document provides a comprehensive guide for utilizing this compound in a Western blot experiment to demonstrate its function as a CK1α molecular glue degrader. By following the detailed protocol and utilizing the provided data tables as a reference, researchers can effectively assess the potency and efficacy of this compound in their specific experimental models. The visualization of the mechanism of action and experimental workflow through diagrams further aids in the understanding and execution of these experiments.

References

- 1. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]

- 2. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HJC0149 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the available data and recommended protocols for the utilization of HJC0149 in preclinical murine models of cancer. Due to the limited publicly available information specifically identifying a compound as "this compound," this document synthesizes general best practices and protocols for in vivo compound testing in mice, which should be adapted once the specific characteristics of this compound are known. The protocols and data presentation formats provided herein are based on established methodologies in preclinical cancer research.

Compound Information (Hypothetical)

As no public data for a compound designated "this compound" could be located, the following sections are based on a hypothetical profile of a novel anti-cancer agent. Researchers should substitute the placeholder information with the actual data for their compound of interest.

Table 1: Hypothetical Compound Profile for this compound

| Parameter | Value |

| IUPAC Name | To be determined |

| Molecular Formula | To be determined |

| Molecular Weight | To be determined |

| Target Pathway | To be determined (e.g., JAK/STAT, MAPK/ERK, etc.) |

| Mechanism of Action | To be determined (e.g., Kinase inhibitor, protein-protein interaction disruptor, etc.) |

| Solubility | To be determined (e.g., in DMSO, PBS, saline) |

| Storage Conditions | To be determined (e.g., -20°C, protected from light) |

Dosage and Administration in Mice

The optimal dosage and administration route for this compound would need to be determined through dose-range finding and pharmacokinetic studies. The following table outlines a hypothetical dosing regimen based on common practices for novel anti-cancer compounds in mice.

Table 2: Hypothetical this compound Dosing Regimen in Mice

| Parameter | Recommendation |

| Administration Route | Intraperitoneal (IP) injection, Oral gavage (PO), or Intravenous (IV) |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |

| Dosage Range (for efficacy studies) | 10 - 100 mg/kg |

| Dosing Frequency | Once daily (QD) or twice daily (BID) |

| Treatment Duration | 21-28 days |

Experimental Protocols

Murine Xenograft Cancer Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer compounds in vivo.

Materials:

-

This compound

-

Vehicle solution

-

Cancer cell line (e.g., A549, MDA-MB-231)

-

Matrigel (or similar basement membrane matrix)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)

-

Sterile syringes and needles

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

-

Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.

-

Compound Administration: Prepare this compound in the appropriate vehicle at the desired concentration. Administer the compound to the treatment group according to the predetermined dosage and schedule. The control group should receive an equivalent volume of the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Pharmacokinetic (PK) Study Protocol

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Procedure:

-

Animal Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., IV and PO).

-

Sample Collection: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital or tail vein sampling.

-

Plasma Isolation: Process blood samples to isolate plasma.

-

Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Caption: General workflow for an in vivo efficacy study in a xenograft mouse model.

Hypothetical Signaling Pathway

Assuming this compound targets the JAK/STAT pathway, the following diagram illustrates its potential mechanism of action.

Caption: Hypothetical inhibition of the JAK/STAT signaling pathway by this compound.

Conclusion

While specific data for this compound is not publicly available, this document provides a framework for its preclinical evaluation in mouse models. The provided protocols for establishing xenograft models and conducting pharmacokinetic studies are standard in the field of oncology drug development. Researchers must adapt these general guidelines based on the specific chemical and biological properties of this compound. The successful in vivo assessment of this compound will rely on careful dose selection, appropriate model choice, and rigorous data analysis.

HJC0149: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of HJC0149 for in vitro assays, along with its mechanism of action as a STAT3 inhibitor.

Compound Information

| Identifier | Value |

| IUPAC Name | N-(1,1-dioxidobenzo[b]thiophen-6-yl)-5-chloro-2-hydroxybenzamide |

| Molecular Formula | C₁₅H₁₀ClNO₄S |

| Molecular Weight | 335.76 g/mol |

| CAS Number | 1430330-65-6 |

| Mechanism of Action | Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2] |

Solubility

This compound is a potent and orally active inhibitor of STAT3.[1][2] Its solubility is a critical factor for in vitro experimental design. The compound is readily soluble in dimethyl sulfoxide (DMSO).

| Solvent | Concentration | Method | Observation |

| DMSO | 5 mg/mL (14.89 mM) | Ultrasonic and warming to 60°C | Suspended solution |

| DMSO | ≥ 0.5 mg/mL (1.49 mM) | Standard dissolution | Clear solution |

| Formulation for In Vivo Studies | ≥ 0.5 mg/mL (1.49 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | Clear solution |

| Formulation for In Vivo Studies | ≥ 0.5 mg/mL (1.49 mM) | 10% DMSO, 90% corn oil | Clear solution |

| Formulation for In Vivo Studies | ≥ 0.5 mg/mL (1.49 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Clear solution |

Preparation of Stock and Working Solutions for In Vitro Assays

A critical step in ensuring accurate and reproducible results in in vitro assays is the correct preparation of compound stock and working solutions.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Phosphate-buffered saline (PBS)

Protocol for 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.3576 mg of this compound.

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.3576 mg).

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 60°C) and sonication can be used to aid dissolution if necessary, especially for higher concentrations.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage.

Preparation of Working Solutions

For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Intermediate Dilution (Optional): Depending on the final desired concentrations, it may be convenient to prepare an intermediate dilution of the 10 mM stock solution in cell culture medium or PBS.

-

Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.

In Vitro Assay Protocols

This compound has been shown to inhibit the proliferation of cancer cells.[2] The following are example protocols for assessing the in vitro activity of this compound.

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Western Blot Analysis of STAT3 Phosphorylation

This assay is used to determine if this compound inhibits the phosphorylation of STAT3.

-

Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometrically quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Mechanism of Action: STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[3][4] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth.

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[3] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[3][4] This phosphorylation event causes STAT3 to form homodimers, which then translocate to the nucleus. In the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. These target genes include key regulators of the cell cycle (e.g., c-Myc, Cyclin D1) and inhibitors of apoptosis (e.g., Bcl-xL, Survivin).

This compound exerts its anticancer effects by inhibiting the phosphorylation of STAT3.[2] By preventing the activation of STAT3, this compound blocks the downstream signaling cascade, leading to decreased proliferation and increased apoptosis in cancer cells.

References

Application Notes and Protocols: HJC0149 for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies. One of the key signaling pathways implicated in pancreatic tumor progression is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is frequently observed in pancreatic cancer, where it plays a pivotal role in promoting cell proliferation, survival, invasion, and immunosuppression. HJC0149 is a potent and orally active small molecule inhibitor of STAT3, offering a promising tool for investigating the therapeutic potential of STAT3 inhibition in pancreatic cancer.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer research, including its mechanism of action, experimental protocols, and data presentation guidelines.

Mechanism of Action

This compound targets the STAT3 protein, a latent cytoplasmic transcription factor. In response to upstream signals, such as cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent binding to the promoter regions of target genes. These target genes are involved in critical cellular processes that drive tumorigenesis. This compound inhibits the function of STAT3, thereby blocking this signaling cascade and mitigating its pro-cancerous effects.[1][3][4]

Signaling Pathway Diagram

Caption: this compound inhibits the STAT3 signaling pathway in pancreatic cancer.

Quantitative Data Summary

The efficacy of this compound and its analogs can be quantified through various in vitro assays. Below are tables summarizing key quantitative data that should be generated.

Table 1: In Vitro Cytotoxicity of this compound Derivatives in Pancreatic Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| This compound | AsPC-1 | Data to be determined |

| This compound | Panc-1 | Data to be determined |

| Derivative 1 | AsPC-1 | Example Value |

| Derivative 1 | Panc-1 | Example Value |

| Derivative 2 | AsPC-1 | Example Value |

| Derivative 2 | Panc-1 | Example Value |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Effect of this compound on STAT3 Phosphorylation and Target Gene Expression

| Treatment | Cell Line | p-STAT3 (Tyr705) Level (Fold Change) | Cyclin D1 mRNA Level (Fold Change) | Bcl-xL mRNA Level (Fold Change) |

| Vehicle Control | Panc-1 | 1.0 | 1.0 | 1.0 |

| This compound (X µM) | Panc-1 | Data to be determined | Data to be determined | Data to be determined |

| Vehicle Control | AsPC-1 | 1.0 | 1.0 | 1.0 |

| This compound (X µM) | AsPC-1 | Data to be determined | Data to be determined | Data to be determined |

Data represents the relative change in protein or mRNA levels compared to the vehicle-treated control.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., AsPC-1, Panc-1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from nanomolar to micromolar. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for STAT3 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT3.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3 Tyr705, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-